molecular formula C15H14N2O5 B3837843 N-(2,5-dimethoxyphenyl)-4-nitrobenzamide CAS No. 169945-47-5

N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

Cat. No.: B3837843
CAS No.: 169945-47-5
M. Wt: 302.28 g/mol
InChI Key: HUMYECVYADBLCY-UHFFFAOYSA-N
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Description

N-(2,5-Dimethoxyphenyl)-4-nitrobenzamide is a chemical compound offered for research and development purposes. As a benzamide derivative featuring both dimethoxyphenyl and nitrobenzene groups, this compound serves as a valuable synthetic intermediate in medicinal chemistry and drug discovery. Its structure is related to other pharmacologically active molecules, such as sulfonamide derivatives which have been documented as intermediates for the synthesis of β-3-adrenergic receptor agonists . The presence of the nitro group and the amide linkage makes it a versatile precursor for further chemical modifications, including reduction to amines or formation of more complex heterocycles. Researchers may utilize this compound in the exploration of new therapeutic agents. This product is strictly for laboratory research and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c1-21-12-7-8-14(22-2)13(9-12)16-15(18)10-3-5-11(6-4-10)17(19)20/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMYECVYADBLCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169945-47-5
Record name N-(2,5-DIMETHOXYPHENYL)-4-NITROBENZAMIDE
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Synthetic Methodologies and Chemical Transformations of N 2,5 Dimethoxyphenyl 4 Nitrobenzamide and Its Analogues

Established Synthetic Pathways for N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

The synthesis of this compound is classically achieved through the formation of an amide bond between an amine and a carboxylic acid derivative. This approach is a cornerstone of organic chemistry, with well-established protocols ensuring high yields and purity.

Amidation Reactions for Benzamide (B126) Synthesis

The most direct and widely employed method for synthesizing this compound is the acylation of 2,5-dimethoxyaniline (B66101) with 4-nitrobenzoyl chloride. This reaction falls under the category of nucleophilic acyl substitution.

A prominent example of this type of transformation is the Schotten-Baumann reaction . website-files.comwikipedia.org First described by German chemists Carl Schotten and Eugen Baumann in 1883, this method involves the condensation of an amine with an acid chloride in the presence of a base. website-files.comwikipedia.orglscollege.ac.in The primary role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction. organic-chemistry.org This prevents the protonation of the unreacted amine, which would otherwise render it non-nucleophilic and halt the reaction, thereby diminishing the final product yield. organic-chemistry.org The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses to form the amide and release a chloride ion. website-files.com

This versatile reaction is widely used for preparing various amides and esters and has applications in the synthesis of peptides and pharmaceuticals. wikipedia.orgvedantu.com

Reaction Conditions and Optimization Strategies

The Schotten-Baumann reaction is often performed under biphasic conditions, typically using an aqueous phase containing a base and an organic solvent to dissolve the reactants and product. wikipedia.orglscollege.ac.in Common organic solvents include dichloromethane (B109758) or diethyl ether. wikipedia.org The base, usually an aqueous solution of sodium hydroxide (B78521), is added slowly to the reaction mixture. organic-chemistry.orgvedantu.com

Optimization of these conditions is crucial for maximizing yield and purity. Key parameters that can be adjusted include the choice of base, solvent, reaction temperature, and the rate of addition of reactants. The use of at least a stoichiometric equivalent of the base is necessary to drive the reaction to completion. website-files.comorganic-chemistry.org For the synthesis of this compound, the conditions would be adapted from this general protocol.

Table 1: Representative Conditions for Schotten-Baumann Synthesis

ParameterConditionRationaleReference
Amine2,5-dimethoxyanilineStarting material providing the N-aryl group. patsnap.com
Acylating Agent4-nitrobenzoyl chlorideStarting material providing the benzoyl group. mdpi.com
Solvent SystemWater-DichloromethaneTwo-phase system to dissolve reactants and neutralize acid byproduct. wikipedia.org
BaseAqueous Sodium Hydroxide (NaOH)Neutralizes HCl generated during the reaction. organic-chemistry.orgvedantu.com
TemperatureRoom TemperatureMild conditions are often sufficient for the reaction to proceed. researchgate.net

Advanced Synthetic Approaches

In line with the growing demand for sustainable and efficient chemical processes, modern synthetic chemistry has explored novel methodologies for benzamide synthesis that minimize waste and energy consumption.

Mechanochemical Synthesis Techniques for Benzamides

Mechanochemistry, which utilizes mechanical force (e.g., ball milling) to induce chemical reactions, has emerged as a powerful, solvent-free alternative for amide synthesis. mdpi.comnih.gov This technique offers several advantages, including reduced reaction times, high yields, and a significantly improved environmental profile due to the absence of bulk solvents. researchgate.netchemistryviews.org

Research has demonstrated the successful synthesis of N-aryl amides via mechanochemical C-N cross-coupling reactions. nih.govresearchgate.net For instance, N-arylamides have been prepared in high yields (up to 94%) and with short reaction times (as low as 20 minutes) by milling O-protected hydroxamic acids with aryl boronic acids or aryl iodides in the presence of a copper mediator. nih.govchemistryviews.org Another study reported the mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide by milling 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride, achieving an 89% yield in just 5 minutes at a vibration frequency of 50 Hz. mdpi.com These methods showcase the potential for rapid, scalable, and solventless production of benzamide analogues. researchgate.netacs.org

Table 2: Comparison of Mechanochemical Benzamide Synthesis Protocols

MethodReactantsConditionsYieldTimeReference
Cu-mediated C-N Cross-CouplingO-pivaloyl hydroxamic acids + Aryl boronic acidsBall milling, Cu(OAc)₂, tBuOK, solvent-freeUp to 94%20 min nih.gov
Acylation2,2-diphenylethan-1-amine + 4-nitrobenzoyl chlorideBall milling, 50 Hz, solvent-free89%5 min mdpi.com

Green Chemistry Principles in Benzamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. researchgate.net This includes minimizing waste, avoiding hazardous solvents, improving atom economy, and using renewable resources. researchgate.netyoutube.com

In benzamide synthesis, green approaches focus on solvent-free or solvent-minimized reactions and the use of less hazardous reagents. uclouvain.be The mechanochemical methods described above are prime examples of green chemistry in action. mdpi.comresearchgate.net Another strategy involves using alternative, environmentally benign solvents. Research into "green" solvents has identified options that are less toxic and have a lower environmental impact than traditional volatile organic compounds (VOCs). researchgate.netmdpi.com For example, a study on the N-benzoylation of anilines utilized vinyl benzoate (B1203000) under solvent- and activation-free conditions, with the desired amides isolated simply by crystallization. uclouvain.be Such innovations align with the core green chemistry principle of making the use of auxiliary substances like solvents unnecessary wherever possible. youtube.com

Chemical Reactivity and Derivatization Studies of Nitrobenzamide Scaffolds

The this compound molecule contains several functional groups that can participate in further chemical transformations. The nitro group on the benzoyl ring is particularly significant as it serves as a versatile handle for derivatization.

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. However, the most common and synthetically useful transformation of the nitro group is its reduction to an amino group (-NH₂). This reduction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl).

The resulting 4-amino-N-(2,5-dimethoxyphenyl)benzamide introduces a new nucleophilic site, the aniline-type amino group, which opens up a vast array of subsequent derivatization possibilities. This amino group can be:

Acylated to form different amides.

Alkylated to form secondary or tertiary amines.

Diazotized to form a diazonium salt, which is a gateway intermediate for introducing a wide range of substituents (e.g., -OH, -F, -Cl, -Br, -I, -CN) via Sandmeyer-type reactions.

A study on the synthesis of a series of 4-nitro-N-phenylbenzamides highlighted their potential as scaffolds for biologically active molecules. nih.gov Although this study focused on anticonvulsant activity, it underscores the importance of the 4-nitrobenzamide (B147303) framework as a platform for creating diverse chemical libraries for further investigation. nih.gov The derivatization of the nitro group is a key strategy in modifying the properties of the parent compound.

Reduction Reactions of the Nitro Group

The reduction of the aromatic nitro group is one of the most fundamental transformations for this compound and its analogues. This reaction converts the strongly electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties of the molecule and providing a key synthetic handle for further functionalization. The reduction can proceed through various intermediates, such as nitroso and hydroxylamine (B1172632) derivatives. libretexts.org

A variety of methods are available for the reduction of aromatic nitro compounds to the corresponding anilines. libretexts.org

Catalytic Hydrogenation: This is a widely used method on an industrial scale. Common catalysts include Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), and Raney nickel. libretexts.org The reaction is typically carried out under a hydrogen atmosphere.

Metal-Acid Systems: The reduction using a metal in an acidic medium is a classic and effective method. A common example is the use of iron powder in the presence of an acid like hydrochloric acid or acetic acid. libretexts.org Other metals such as tin (in the form of Tin(II) chloride) and zinc can also be employed. libretexts.org

Sulfide-Based Reagents: Reagents like sodium sulfide, ammonium (B1175870) sulfide, or sodium hydrosulfite are used for the reduction of nitro groups, and they can offer chemoselectivity, for instance, in the partial reduction of dinitro compounds. libretexts.org

Hydride Reagents: While powerful reducing agents, metal hydrides are generally not the first choice for reducing aryl nitro compounds to anilines as they can sometimes lead to other products like azo compounds. libretexts.org However, specific systems, such as sodium borohydride (B1222165) in the presence of a transition metal catalyst like Ni(PPh₃)₄, have been developed for the efficient reduction of nitroaromatics to amines. mdpi.com

Electrochemical Reduction: The nitro group can be reduced electrochemically. Studies on 2,5-dimethoxy nitrobenzene (B124822) derivatives show that the process involves the initial formation of a nitro radical anion, which can then be further reduced to hydroxylamine and subsequently to the amine. libretexts.orguomustansiriyah.edu.iq

The choice of reducing agent can allow for the isolation of intermediate products. For example, using reagents like zinc metal in aqueous ammonium chloride can selectively yield the corresponding N-arylhydroxylamine. libretexts.org

Reagent/MethodProductTypical ConditionsReference
Catalytic Hydrogenation (e.g., Pd/C, H₂)N-(2,5-dimethoxyphenyl)-4-aminobenzamideHydrogen gas, solvent (e.g., Ethanol, Ethyl acetate) libretexts.org
Iron / Acetic AcidN-(2,5-dimethoxyphenyl)-4-aminobenzamideRefluxing acetic acid libretexts.org
Tin(II) Chloride (SnCl₂)N-(2,5-dimethoxyphenyl)-4-aminobenzamideAcidic medium (e.g., HCl) libretexts.org
Sodium Hydrosulfite (Na₂S₂O₄)N-(2,5-dimethoxyphenyl)-4-aminobenzamideAqueous or biphasic system libretexts.org
Zinc / Ammonium ChlorideN-(2,5-dimethoxyphenyl)-4-(hydroxyamino)benzamideAqueous NH₄Cl libretexts.org
NaBH₄ / Ni(PPh₃)₄N-(2,5-dimethoxyphenyl)-4-aminobenzamideEthanol, Room Temperature mdpi.com
Electrochemical ReductionN-(2,5-dimethoxyphenyl)-4-aminobenzamideAqueous/mixed media, specific electrode potential libretexts.orguomustansiriyah.edu.iq

Electrophilic Substitution on Aromatic Rings

The structure of this compound features two distinct aromatic rings available for electrophilic substitution. Their reactivity is governed by the nature of the substituents they carry. wikipedia.org

The 4-Nitrophenyl Ring: This ring is attached to a strongly deactivating, meta-directing nitro group (-NO₂) and the deactivating, meta-directing carbonyl end of the amide linkage (-CONH-). The combined effect of these electron-withdrawing groups makes this ring highly deactivated towards electrophilic attack.

The 2,5-Dimethoxyphenyl Ring: This ring is polysubstituted with groups that activate it towards electrophilic substitution. It bears two strongly activating, ortho, para-directing methoxy (B1213986) groups (-OCH₃) and one moderately activating, ortho, para-directing N-acylamino group (-NHCOR). libretexts.orglibretexts.org The lone pair of electrons on the nitrogen and oxygen atoms can be donated to the ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the substitution. wikipedia.org

Due to the profound difference in reactivity, any electrophilic aromatic substitution reaction (such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions) will overwhelmingly occur on the highly activated 2,5-dimethoxyphenyl ring. uomustansiriyah.edu.iqmsu.edu The directing effects of the three substituents on this ring are cooperative. msu.edu The N-acylamino group at position 1 directs incoming electrophiles to the ortho (position 6) and para (position 4) positions. The methoxy group at position 2 directs to its ortho (position 3) and para (position 5) positions. The methoxy group at position 5 directs to its ortho (positions 4 and 6) positions.

Considering the existing substituents at positions 2, 4, and 5, the most probable sites for substitution are positions 3 and 6. Position 6 is particularly activated as it is ortho to both the N-acylamino group and the methoxy group at position 5. Position 3 is activated by being ortho to the methoxy group at position 2. Steric hindrance may influence the ratio of substitution at these two sites.

Hydrolysis of the Amide Bond

The amide bond is known for its stability, a result of the resonance delocalization between the nitrogen lone pair and the carbonyl group. Cleavage of this bond in this compound requires relatively forceful conditions, typically involving strong acid or base catalysis. nih.gov The hydrolysis reaction breaks the molecule into its constituent parts: 2,5-dimethoxyaniline and 4-nitrobenzoic acid.

Acid-Catalyzed Hydrolysis: This process typically requires heating the amide in a strong aqueous acid, such as sulfuric acid or hydrochloric acid. nih.gov The mechanism involves the protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by a water molecule.

Base-Catalyzed Hydrolysis: Alkaline hydrolysis involves heating the amide with a strong base like sodium hydroxide. The mechanism proceeds via the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, ejecting the amide anion, which is subsequently protonated. A mild protocol using NaOH in a mixed solvent system like methanol/dichloromethane has been developed for the hydrolysis of secondary amides.

Heterogeneous Catalysis: Modern methods have explored the use of solid catalysts to facilitate amide hydrolysis under less harsh conditions. For example, niobium pentoxide (Nb₂O₅) has been shown to be an effective heterogeneous catalyst for the direct hydrolysis of amides to carboxylic acids with water. nih.gov The Lewis acidic nature of the catalyst activates the amide's carbonyl group, promoting the reaction. nih.gov

Reagent/MethodProductsTypical ConditionsReference
Aqueous H₂SO₄ or HCl2,5-dimethoxyaniline and 4-nitrobenzoic acidHeating/Reflux nih.gov
Aqueous NaOHSodium 4-nitrobenzoate (B1230335) and 2,5-dimethoxyanilineHeating/Reflux
Nb₂O₅ / H₂O2,5-dimethoxyaniline and 4-nitrobenzoic acidHeating in water with catalyst nih.gov

Strategies for Diversification and Functionalization

The chemical structure of this compound serves as a versatile starting point for creating libraries of new compounds through several strategic approaches.

Modification via the Amino Group: As detailed in section 2.3.1, the reduction of the nitro group to an amine (N-(2,5-dimethoxyphenyl)-4-aminobenzamide) is a key primary transformation. This newly formed aromatic amine is a versatile intermediate that can undergo a wide array of subsequent reactions. For example, it can be diazotized and then subjected to Sandmeyer-type reactions to introduce halogens, cyano, or hydroxyl groups. It can also undergo further acylation, sulfonylation, or alkylation to generate a new series of amide or sulfonamide derivatives.

Functionalization of the Aromatic Rings: As discussed in section 2.3.2, the electron-rich 2,5-dimethoxyphenyl ring is primed for electrophilic substitution. Introducing new substituents like halogens, nitro groups, or alkyl groups onto this ring generates a class of structurally diverse analogues. For example, chlorination or bromination would likely yield the 6-halo derivative as a major product.

Amide Bond Scaffolding: A common strategy in medicinal chemistry is to synthesize a library of analogues by varying the components of the amide bond. Instead of starting with this compound, one can react different substituted anilines with 4-nitrobenzoyl chloride, or react 2,5-dimethoxyaniline with various substituted benzoyl chlorides. mdpi.com This approach allows for systematic exploration of the chemical space around the core benzamide structure. For instance, reacting 2,5-dimethoxyaniline with different acyl chlorides would produce a range of N-(2,5-dimethoxyphenyl) amides with varied substituents on the benzoyl ring.

Derivatization of Functional Groups: The methoxy groups on the phenyl ring can potentially be demethylated to yield phenol (B47542) functionalities, which can then be used for further derivatization, for example, through ether or ester formation.

These strategies, either individually or in combination, provide a robust platform for the chemical diversification of the this compound scaffold.

Structural Elucidation and Conformational Analysis of N 2,5 Dimethoxyphenyl 4 Nitrobenzamide

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental in confirming the identity and elucidating the structural features of N-(2,5-dimethoxyphenyl)-4-nitrobenzamide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) each offer unique insights into the molecule's constitution.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive evidence of its structure. Although specific, detailed spectral data from peer-reviewed research is not widely published, the expected resonances can be predicted based on the compound's structure.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the 2,5-dimethoxyphenyl and the 4-nitrophenyl rings, as well as signals for the methoxy (B1213986) group protons and the amide (N-H) proton. The splitting patterns and integration of these signals would confirm the substitution patterns of the aromatic rings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. nih.gov The spectrum would display characteristic signals for the carbonyl carbon of the amide, the carbons bearing the methoxy groups, the nitro-substituted carbon, and the remaining aromatic carbons. The chemical shifts of these carbons are indicative of their local electronic environment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are employed to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum reveals the characteristic vibrational frequencies of the molecule's bonds. Key absorptions would include:

A sharp peak corresponding to the N-H stretch of the secondary amide.

A strong absorption for the C=O (carbonyl) stretch of the amide group.

Characteristic peaks for the aromatic C-H and C=C stretching vibrations.

Strong asymmetric and symmetric stretching vibrations for the nitro (NO₂) group.

Absorptions corresponding to the C-O-C stretches of the methoxy groups.

UV-Vis Spectroscopy: The UV-Vis spectrum, typically recorded in a solvent like methanol, shows the electronic transitions within the molecule. mdpi.com The spectrum of this compound would be expected to exhibit absorption maxima characteristic of the conjugated π-electron systems of the nitro-substituted benzene (B151609) ring and the dimethoxy-substituted benzene ring. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and can provide information about the fragmentation pattern of the compound. The molecular weight of this compound is 302.289 g/mol . sigmaaldrich.com High-resolution mass spectrometry (HRMS) would confirm the elemental composition, C15H14N2O5.

Predicted mass spectrometry data indicates expected mass-to-charge ratios (m/z) for various adducts of the molecule. uni.lu

AdductPredicted m/z
[M+H]⁺303.09755
[M+Na]⁺325.07949
[M-H]⁻301.08299
[M+K]⁺341.05343

Table based on predicted data from PubChemLite. uni.lu

X-ray Crystallography in Determining Solid-State Structure

While specific X-ray crystallography data for this compound is not available in the surveyed literature, this technique remains the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. The analysis of a suitable single crystal would provide detailed information on its crystal system, unit cell dimensions, and the molecule's conformation, including bond lengths, bond angles, and torsion angles.

Crystal Structure Determination and Unit Cell Parameters

Should single crystals of this compound be grown, X-ray diffraction analysis would reveal its crystal system (e.g., monoclinic, orthorhombic) and the dimensions of the unit cell (a, b, c, α, β, γ). This data is fundamental to understanding the packing of molecules in the crystal lattice. For comparison, the structurally related compound N-(2,5-Dimethoxyphenyl)-4-nitrobenzenesulfonamide crystallizes in the orthorhombic space group. nih.gov

Analysis of Intramolecular Hydrogen Bonding and Dihedral Angles

A key feature that would be elucidated by X-ray crystallography is the presence and geometry of any intramolecular hydrogen bonds. In this compound, an intramolecular hydrogen bond could potentially form between the amide hydrogen (N-H) and the oxygen of the ortho-methoxy group. Such an interaction would significantly influence the molecule's conformation.

Molecular Conformation in the Crystalline State

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the single-crystal X-ray structure of this compound. Consequently, a detailed analysis of its molecular conformation in the crystalline state, including precise bond lengths, bond angles, and dihedral angles, cannot be provided at this time.

While crystallographic information for analogous compounds, such as positional isomers or molecules with similar fragments, is available, a strict adherence to the analysis of solely this compound prevents the inclusion of this data. The molecular geometry is highly specific to the exact arrangement of atoms and intermolecular interactions within the crystal lattice of a particular compound. Therefore, data from related but distinct molecules would not accurately represent the conformational parameters of the title compound.

Further research involving the synthesis of single crystals of this compound and subsequent X-ray diffraction analysis would be required to elucidate its precise three-dimensional structure and packing in the solid state. Such an investigation would provide the necessary data to populate the detailed structural tables and to authoritatively describe its molecular conformation.

Investigation of Biological Activities of N 2,5 Dimethoxyphenyl 4 Nitrobenzamide Derivatives in Preclinical Research

In Vitro Studies on Cellular Models

In vitro studies using cellular models are fundamental for the preliminary assessment of a compound's biological activity. These assays allow for the investigation of specific mechanisms of action in a controlled environment, providing a basis for further research.

Inflammation is a complex biological response implicated in numerous diseases. The search for new anti-inflammatory agents is a key research area. Nitro-containing compounds, in particular, have been noted for their potential anti-inflammatory effects. mdpi.com

A key mediator in the inflammatory process is nitric oxide (NO). While NO has important physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during an inflammatory response can lead to tissue damage. nih.gov Consequently, the inhibition of excessive NO production is a common strategy for evaluating potential anti-inflammatory drugs.

Studies on various benzamide (B126) and nitrobenzamide derivatives have demonstrated their ability to modulate NO levels in vitro. For instance, in studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard model for inflammation, certain compounds have been shown to suppress NO production. nih.gov This suppression suggests an inhibitory effect on the inflammatory cascade. While data for N-(2,5-dimethoxyphenyl)-4-nitrobenzamide itself is not available, research on other derivatives highlights the potential of this chemical class. For example, neuropeptide FF (NPFF), a peptide, was found to suppress NO production in macrophages, and this effect was linked to the nitric oxide synthase pathway. nih.gov

The anti-inflammatory activity of compounds is often rooted in their ability to modulate complex signaling pathways at the gene and protein expression levels. A crucial pathway in inflammation is regulated by the transcription factor Nuclear Factor-kappa B (NF-κB). nih.gov Under normal conditions, NF-κB is inactive in the cytoplasm. Upon stimulation by inflammatory signals like LPS, NF-κB translocates to the nucleus, where it triggers the transcription of genes for pro-inflammatory proteins, including iNOS and various cytokines.

Research has shown that the anti-inflammatory effects of some molecules are associated with the inhibition of the NF-κB pathway. For example, the suppression of LPS-induced nuclear translocation of the p65 subunit of NF-κB has been observed, indicating that interference with this pathway is a viable anti-inflammatory mechanism. nih.gov

The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzamide derivatives have been explored for their potential to inhibit the growth of a wide spectrum of microbes. nanobioletters.com The nitro group, in particular, is a well-known pharmacophore in antimicrobial drug design. mdpi.com

The antimicrobial potential of new compounds is typically evaluated against a panel of clinically relevant bacteria, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) species.

Studies on various 4-nitrobenzamide (B147303) derivatives have demonstrated notable antibacterial activity. For example, a series of Schiff bases derived from 4-nitrobenzamide were synthesized and tested for their ability to inhibit bacterial growth. ijpbs.com The results, often quantified by measuring the zone of inhibition in disc diffusion assays and determining the Minimum Inhibitory Concentration (MIC), indicate that some of these derivatives are highly potent. ijpbs.com The data below illustrates typical findings for related 4-nitrobenzamide derivatives against common bacterial strains.

CompoundBacterial StrainGram TypeZone of Inhibition (mm) at 200 µg/ml
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a)S. aureusGram-Positive15
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a)B. subtilisGram-Positive14
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a)K. pneumoniaeGram-Negative12
(E)-N-(4-Nitrobenzylidene)-4-nitrobenzamide (3a1)S. aureusGram-Positive16
(E)-N-(4-Nitrobenzylidene)-4-nitrobenzamide (3a1)B. subtilisGram-Positive15
(E)-N-(4-Nitrobenzylidene)-4-nitrobenzamide (3a1)K. pneumoniaeGram-Negative14

Data sourced from a study on 4-nitrobenzamide Schiff base derivatives. ijpbs.com The compounds listed are structurally related to the subject of this article.

In addition to antibacterial properties, the antifungal potential of these compounds is also a significant area of investigation. Pathogenic fungi, such as Candida albicans and Aspergillus niger, can cause serious infections, especially in immunocompromised individuals.

The same series of 4-nitrobenzamide derivatives were also evaluated for their activity against fungal pathogens. ijpbs.com The results indicate that these compounds can effectively inhibit fungal growth, suggesting a broad spectrum of antimicrobial activity.

CompoundFungal StrainZone of Inhibition (mm) at 200 µg/ml
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a)A. niger14
(E)-N-(2-Nitrobenzylidene)-4-nitrobenzamide (3a)C. albicans13
(E)-N-(4-Nitrobenzylidene)-4-nitrobenzamide (3a1)A. niger15
(E)-N-(4-Nitrobenzylidene)-4-nitrobenzamide (3a1)C. albicans14

Data sourced from a study on 4-nitrobenzamide Schiff base derivatives. ijpbs.com The compounds listed are structurally related to the subject of this article.

Screening for Antiproliferative Activity against Cancer Cell Lines

Research into the direct antiproliferative effects of this compound on cancer cell lines has not been specifically reported. While various benzamide derivatives have been explored for their potential as anticancer agents, the efficacy of this particular compound remains uncharacterized. nih.govmdpi.com

There is no available data from preclinical studies to suggest that this compound inhibits the proliferation of cancer cells. Studies on other structurally related compounds, such as certain N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, have shown antiproliferative activity, but these findings cannot be directly extrapolated to the compound . nih.gov

Table 1: Inhibition of Cancer Cell Proliferation by this compound Derivatives

Compound Cell Line IC50 (µM)

The ability of this compound to induce apoptosis in cancer cells has not been documented in published research. The mechanisms by which a compound might trigger programmed cell death, such as caspase activation or DNA fragmentation, have not been studied for this specific molecule.

Enzyme Inhibition and Receptor Binding Assays

Specific enzyme inhibition or receptor binding profiles for this compound are not described in the available scientific literature.

The molecular targets of this compound have not been identified. While related molecules like 2,5-dimethoxyphenethylamines are known to interact with serotonin (B10506) receptors, it is not confirmed if this compound shares these targets. frontiersin.orgnih.gov

Table 2: Enzyme Inhibition and Receptor Binding Data for this compound

Target Assay Type Result (e.g., Ki, IC50)

Preclinical In Vivo Models for Biological Efficacy (Non-Human)

There is a lack of in vivo studies investigating the biological efficacy of this compound in non-human preclinical models.

Table 3: Anticonvulsant Activity of this compound in Animal Models

Animal Model Seizure Type Endpoint Result

Structure Activity Relationship Sar Studies of N 2,5 Dimethoxyphenyl 4 Nitrobenzamide Analogues

Impact of Substituent Modifications on Biological Activity

The biological profile of N-(2,5-dimethoxyphenyl)-4-nitrobenzamide derivatives can be significantly altered by modifying the substituents on the aromatic rings and the nature of the chemical linker. These changes influence the molecule's electronic properties, lipophilicity, steric profile, and metabolic stability, which in turn dictate its interaction with biological targets.

Influence of Dimethoxy Substituents on the Phenyl Ring

The presence and position of the dimethoxy groups on the N-phenyl ring are critical determinants of biological activity. While direct studies on the 2,5-dimethoxy substitution pattern of the title compound are limited in published literature, valuable insights can be drawn from analogues.

In a series of N-phenylbenzamides investigated for antiparasitic activity, the nature and position of substituents on the N-phenyl ring were shown to be crucial. For instance, the introduction of two bulky isopropoxy groups on the phenyl ring resulted in a compound with enhanced activity against intracellular amastigotes, suggesting that larger hydrophobic substituents may improve the ability to cross host cell membranes to reach the target parasite. nih.gov

A study on the anticonvulsant properties of 4-nitro-N-phenylbenzamides provides more direct comparative data. nih.gov In this research, N-(2,6-dimethylphenyl)-4-nitrobenzamide was identified as a potent agent. The substitution pattern on the aniline (B41778) ring significantly impacts the molecule's conformation and, consequently, its biological activity. The presence of substituents at both the 2 and 6 positions of the phenyl ring, such as in the highly active N-(2,6-dimethylphenyl) analogue, can force the two aromatic rings out of plane, which may be a favorable conformation for binding to its biological target.

Role of the Nitro Group in Bioactivity and Metabolic Pathways

The nitro group (-NO₂) is a well-established functional group in medicinal chemistry, known for conferring a wide range of biological activities. nih.govencyclopedia.pub It is a strong electron-withdrawing group that significantly influences the electronic properties of the entire molecule. researchgate.net This feature is often critical for the molecule's mechanism of action.

The nitro group can be considered both a pharmacophore and, in some contexts, a toxicophore. researchgate.net Its bioactivity is often linked to its metabolic reduction within cells. The reduction of a nitro group can lead to the formation of reactive nitroso and hydroxylamine (B1172632) intermediates, which can exert cytotoxic effects, particularly in microorganisms and cancer cells under hypoxic conditions. nih.govresearchgate.net This redox activity is the basis for the antimicrobial and antiparasitic effects of many nitroaromatic compounds. nih.govencyclopedia.pub

In the context of 4-nitro-N-phenylbenzamide analogues with anticonvulsant activity, the nitro group was found to be essential. A series of these compounds proved effective in the maximal electroshock-induced seizure (MES) test. nih.gov Specifically, N-(2-chloro-6-methylphenyl)-4-nitrobenzamide was found to be three times more active than the established drug phenytoin (B1677684) in the MES test, highlighting the importance of the 4-nitrobenzoyl moiety for this specific biological activity. nih.gov Similarly, in a series of antidiabetic agents, the presence of a nitro group on the benzamide (B126) ring was a common feature of the most active compounds. nih.gov

The metabolic pathway of the nitro group is a key consideration. Its reduction is often catalyzed by nitroreductase enzymes, which are present in various organisms, including bacteria and parasites, as well as in mammalian cells, particularly in the liver. researchgate.net The susceptibility of the nitro group to reduction can be modulated by other substituents on the molecule.

Effects of Amide Linker Modifications

The amide bond (-CO-NH-) is a cornerstone of peptide and protein structures and is a common feature in many pharmaceutical agents. Its importance in drug design stems from its high stability under physiological conditions and its ability to participate in hydrogen bonding as both a donor (the N-H group) and an acceptor (the C=O group). These hydrogen bonds are often critical for the specific binding of a drug molecule to its target receptor or enzyme.

While the amide bond itself is planar, the groups surrounding it can rotate, allowing for a degree of conformational flexibility that enables the molecule to adopt an optimal orientation for binding. However, in some cases, this flexibility can be a drawback, allowing the molecule to bind to multiple targets and causing off-target effects.

Recent strategies in drug design have explored the modification of linkers to enhance therapeutic profiles. acs.orgacs.orgnih.gov One such strategy is conformational restriction, where the flexible linker is incorporated into a ring structure. acs.org This approach was used to convert promiscuous synthetic cannabinoid receptor agonists into highly selective agents by creating a cyclic amide structure, which limited the molecule's flexibility and improved its binding selectivity for the desired target. acs.org While no such modifications have been specifically reported for this compound, this principle illustrates a potential pathway for optimizing its analogues. The stability and hydrogen-bonding capabilities of the amide linker are fundamental to the structural integrity and target interaction of this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to develop mathematical relationships between the chemical structure of a series of compounds and their biological activity. mdpi.comnih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for providing insights into the molecular properties that govern bioactivity.

Development of Predictive Models for Biological Activity

While specific QSAR models for this compound were not found in the reviewed literature, numerous QSAR studies have been successfully performed on related classes of compounds, such as nitroaromatic compounds and benzamide derivatives. mdpi.comaimspress.com The development of a predictive QSAR model for this class would follow established principles.

First, a dataset of analogues with measured biological activities would be compiled. For each analogue, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Constitutional descriptors: Molecular weight, number of atoms, number of rings.

Topological descriptors: Indices that describe the connectivity and branching of the molecule.

Electronic descriptors: Dipole moment, partial charges on atoms, and energies of molecular orbitals (e.g., HOMO and LUMO), which are particularly relevant for nitroaromatic compounds. mdpi.com

Hydrophobic descriptors: Log P (the logarithm of the partition coefficient), which measures the lipophilicity of the molecule.

Steric descriptors: Molecular volume, surface area, and other parameters that describe the size and shape of the molecule.

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a mathematical equation is derived that correlates a selection of these descriptors with the observed biological activity. aimspress.com For nitroaromatic compounds, QSAR studies have shown that properties like hydrophobicity, electrophilicity, and dipole moment are often critical for predicting their toxic or mutagenic effects. mdpi.com A QSAR study on nitrofuran derivatives as antitubercular agents, for example, identified the number of double bonds, the number of sulfur atoms, and various electrotopological state descriptors as being important for activity. aimspress.com Such models, once validated, can guide the design of new analogues with potentially improved activity.

Identification of Key Pharmacophoric Features

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. dergipark.org.trresearchgate.net Pharmacophore modeling is a powerful tool in drug discovery used for virtual screening of compound libraries and for designing new molecules with desired activities. dergipark.org.tr

A pharmacophore model is typically defined by a set of features in a specific 3D arrangement. These features include:

Hydrogen bond donors

Hydrogen bond acceptors

Aromatic rings

Hydrophobic (lipophilic) centers

Positive and negative ionizable groups

For this compound, a hypothetical pharmacophore model can be proposed based on its structure and data from related molecules. The key features would likely include:

An aromatic ring from the 4-nitrophenyl group.

A hydrogen bond acceptor feature, represented by the oxygen atoms of the nitro group and the carbonyl oxygen of the amide linker.

A hydrogen bond donor feature from the amide N-H group.

A second aromatic ring from the 2,5-dimethoxyphenyl group.

Hydrophobic/hydrogen bond acceptor features from the two methoxy (B1213986) groups.

The spatial relationship between these features would be critical. For example, the distance and angle between the two aromatic rings, which is influenced by the substituents, could be a key determinant of activity, as suggested by studies on related molecules. nih.gov In the design of synthetic cannabinoid receptor agonists, a four-component pharmacophore model (tail, core, linker, and head) was established, where the amide group was part of the crucial linker element. acs.org Identifying such key features for this compound analogues would provide a clear roadmap for designing more potent and selective compounds.

Data on Anticonvulsant Activity of 4-Nitro-N-phenylbenzamide Analogues

The following table presents data from a study on the anticonvulsant properties of 4-nitro-N-phenylbenzamide derivatives in the maximal electroshock (MES) test in mice. The Protective Index (PI) is the ratio of the neurotoxic dose (TD₅₀) to the effective dose (ED₅₀), with higher values indicating a better safety margin.

Data sourced from a 1995 study on the synthesis and anticonvulsant activity of 4-nitro-N-phenylbenzamides. nih.gov

Role of N 2,5 Dimethoxyphenyl 4 Nitrobenzamide in Medicinal Chemistry and Materials Science Research

Application as a Core Scaffold for Drug Discovery Lead Optimization

In the realm of drug discovery, the process of lead optimization is a critical phase where an initial "hit" compound is chemically modified to enhance its efficacy, selectivity, and pharmacokinetic properties. uni.luwikipedia.org The molecular architecture of N-(2,5-dimethoxyphenyl)-4-nitrobenzamide presents it as a promising core scaffold for such endeavors. A scaffold is the central framework of a molecule to which various functional groups can be attached to create a library of related compounds for biological screening.

The 4-nitrobenzamide (B147303) portion of the molecule is a recognized pharmacophore, a structural feature responsible for a drug's biological activity. nih.govmdpi.com Derivatives of 4-nitrobenzamide have been investigated for a variety of therapeutic applications, demonstrating the versatility of this chemical group. nih.govijpbs.com For instance, certain benzamide (B126) derivatives have shown potential as antidiabetic agents by inhibiting enzymes like α-glucosidase and α-amylase. nih.gov The strategic inclusion of a nitro group can also enhance the bioactivity of a compound, a tactic often employed in medicinal chemistry. mdpi.commdpi.com

Simultaneously, the 2,5-dimethoxyphenyl group is a key feature in several biologically active molecules. This moiety is found in compounds that act as agonists for serotonin (B10506) receptors, which are crucial targets for treating psychiatric disorders. nih.gov Furthermore, the metabolism of drugs containing the 2,5-dimethoxy structure has been a subject of study, providing valuable data for designing new therapeutic agents. nih.gov The approved drug Midodrine, used to treat orthostatic hypotension, contains a 2,5-dimethoxyphenyl group, underscoring its relevance in pharmaceuticals. wikipedia.org

By serving as a scaffold, this compound offers medicinal chemists a template with two distinct regions for modification: the nitro-bearing phenyl ring and the dimethoxyphenyl ring. This allows for systematic structural changes to fine-tune the molecule's interaction with biological targets, potentially leading to the discovery of new lead compounds for a range of diseases.

Table 1: Examples of Bioactive Benzamide and Dimethoxyphenyl Derivatives

Compound ClassExampleBiological Relevance
Nitrobenzamide Derivatives 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(2-methyl-5-nitrophenyl)-4-nitrobenzamidePotent inhibitor of α-glucosidase and α-amylase, relevant for antidiabetic research. nih.gov
N-(3-chlorophenethyl)-4-nitrobenzamideSynthesized as a bio-functional hybrid molecule with potential pharmacological applications. mdpi.com
2,5-Dimethoxyphenyl Derivatives 2-(4-bromo-2,5-dimethoxyphenyl)ethan-1-amine (2C-B)A well-known serotonin 5-HT2A receptor agonist. nih.gov
MidodrineAn α1-adrenergic receptor agonist used as an antihypotensive agent. wikipedia.org
2,5-Dimethoxy-4-nitroamphetamine (DON)A psychedelic amphetamine and serotonin 5-HT2 receptor agonist.

Intermediacy in the Synthesis of Complex Bioactive Molecules

A chemical intermediate is a molecule that is formed from the reactants and reacts further to give the desired product. This compound is well-suited to function as such an intermediate in the multi-step synthesis of more complex and potentially more potent bioactive molecules.

The reactivity of the nitro group is a key feature in this context. The nitro group can be readily reduced to an amine group (-NH2). This transformation is a fundamental step in synthetic organic chemistry, as it introduces a new reactive site into the molecule. The resulting amino group can then be used to build more complex structures, for example, by forming new amide bonds, participating in cyclization reactions to create heterocyclic systems, or being converted into other functional groups.

The synthesis of this compound itself would likely involve the reaction of 2,5-dimethoxyaniline (B66101) with 4-nitrobenzoyl chloride. mdpi.com This straightforward amide bond formation provides a stable intermediate that can be purified and carried forward into subsequent reaction steps. Research on related thiobenzamides has shown that the 2,5-dimethoxyphenyl moiety can undergo further reactions, such as nitration and cyclization, to form complex heterocyclic structures like benzothiazoles. researchgate.net This suggests that this compound could be a precursor to novel heterocyclic compounds with potential biological activity.

Exploration in Advanced Materials Synthesis (e.g., Polymers, Nanomaterials)

The application of organic molecules in materials science is a rapidly growing field, with compounds being designed for specific electronic, optical, or structural properties. While there is no specific research detailing the use of this compound in this area, its structural characteristics suggest potential avenues for exploration.

The presence of aromatic rings and polar functional groups (amide and nitro groups) can lead to strong intermolecular interactions, such as hydrogen bonding and pi-pi stacking. These interactions are crucial for the self-assembly of molecules into ordered structures, a key principle in the bottom-up fabrication of nanomaterials.

Furthermore, the nitro group is a strong electron-withdrawing group, while the methoxy (B1213986) groups on the other phenyl ring are electron-donating. This electronic push-pull system can result in interesting photophysical properties, such as nonlinear optical (NLO) activity, which is valuable for applications in optoelectronics. The synthesis of other hybrid molecules containing a 4-nitrobenzoyl group has been explored for their potential in creating new materials. mdpi.com The structural rigidity and potential for hydrogen bonding also make such molecules candidates for incorporation into polymer backbones to modify their properties, potentially enhancing thermal stability or creating materials with specific recognition capabilities.

Future Research Directions and Unaddressed Research Gaps

Elucidation of Novel Molecular Mechanisms of Action for N-(2,5-dimethoxyphenyl)-4-nitrobenzamide

A significant gap in our understanding of this compound is the complete absence of data regarding its molecular mechanism of action. The elucidation of how this compound interacts with biological systems at a molecular level is a critical first step in uncovering its therapeutic potential. Future research should be directed towards identifying its primary molecular targets and downstream signaling pathways.

Drawing parallels from structurally related benzamides, several potential mechanisms could be investigated. For instance, various benzamide (B126) derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme critical for DNA damage repair. nih.gov A study on novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds revealed their potential as anticancer agents by targeting PARP-1. nih.gov Another avenue of exploration is the inhibition of protein kinases, as many kinase inhibitors incorporate a benzamide structure. researchgate.netnih.gov For example, benzamide derivatives have been investigated as inhibitors of protein kinase CK1 delta. mdpi.com Furthermore, some benzamides act as glucokinase activators, suggesting a potential role in metabolic disorders like diabetes. nih.gov

Initial screening of this compound against a broad panel of kinases, polymerases, and other enzymes could provide the first clues to its biological activity. Computational docking studies, similar to those performed on other nitrobenzamide derivatives, could also predict potential binding affinities and guide these initial screens. nih.govresearchgate.net

Targeted Synthesis of Advanced Derivatives for Specific Biological Pathways

Once a primary biological target or pathway for this compound is identified, the next logical step is the targeted synthesis of advanced derivatives to enhance potency, selectivity, and pharmacokinetic properties. The core structure of this compound offers multiple points for chemical modification.

Future synthetic efforts could focus on:

Modification of the Nitro Group: The nitro group is a key feature, known to be a pharmacophore in some contexts but also associated with potential toxicity. mdpi.com Its reduction to an amino group or replacement with other electron-withdrawing groups (e.g., cyano, trifluoromethyl) could modulate activity and mitigate toxicity concerns. mdpi.com

Alteration of the Dimethoxy Substitution Pattern: The 2,5-dimethoxy substitution on the phenyl ring can be altered to other patterns (e.g., 2,4-dimethoxy, 3,5-dimethoxy) to explore the impact on target binding.

Introduction of Additional Substituents: The introduction of various substituents on either aromatic ring could be explored to improve interactions with the target protein. For example, the addition of halogen atoms or small alkyl groups has been shown to enhance the inhibitory activity of some benzimidazole (B57391) derivatives. mdpi.com

The following table outlines a hypothetical set of derivatives that could be synthesized to explore structure-activity relationships (SAR):

Derivative IDModification on 4-Nitrobenzamide (B147303) MoietyModification on 2,5-Dimethoxyphenyl MoietyRationale for Synthesis
ND-001 Replacement of nitro with aminoNoneTo investigate the importance of the nitro group for activity.
ND-002 Replacement of nitro with trifluoromethylNoneTo mimic the electron-withdrawing nature of the nitro group with a potentially less toxic moiety. mdpi.com
ND-003 NoneAlteration to 3,5-dimethoxy substitutionTo explore the impact of methoxy (B1213986) group positioning on target binding.
ND-004 NoneIntroduction of a chlorine atom at the 4-positionTo enhance hydrophobic interactions with the target protein. mdpi.com

Integration of Multi-Omics Data in Preclinical Efficacy Studies

To gain a comprehensive understanding of the biological effects of this compound and its derivatives, future preclinical studies should integrate multi-omics approaches. astrazeneca.comresearchgate.net This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues upon treatment with the compound. Such an approach can reveal not only the intended on-target effects but also any off-target activities and potential mechanisms of resistance. aacrjournals.org

A proposed workflow for integrating multi-omics data would involve:

Treating a relevant cell line or animal model with the compound.

Performing parallel analysis of changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics).

Integrating the datasets using bioinformatics tools to construct a holistic view of the compound's impact on cellular pathways.

This systems-level perspective can help in identifying novel biomarkers for drug efficacy and toxicity, and can significantly accelerate the drug development process. aacrjournals.orgmaastrichtuniversity.nl For instance, mass spectrometry imaging (MSI) could be employed to visualize the distribution of the drug and its metabolites within tissues, and to correlate this with changes in endogenous metabolites. aspect-analytics.com

Development of Environmentally Sustainable Synthetic Routes

A crucial aspect of modern pharmaceutical chemistry is the development of environmentally friendly and sustainable synthetic methods. The current synthesis of benzamides often involves the use of hazardous reagents and solvents. tandfonline.com Future research should focus on developing "green" synthetic routes for this compound and its derivatives.

Promising green chemistry approaches for benzamide synthesis include:

Catalytic Amidation: Utilizing catalysts like boric acid to directly couple the carboxylic acid and amine, avoiding the need for activating agents that produce stoichiometric waste. sciepub.com

Solvent-Free Reactions: Performing the synthesis in the absence of solvents, for instance, by using mechanochemistry (ball milling) or by reacting the neat reagents. mdpi.comtandfonline.com

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives like water or deep eutectic solvents. researchgate.net

The development of such sustainable methods would not only reduce the environmental impact of producing these compounds but could also lead to more efficient and cost-effective manufacturing processes. glasp.co

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2,5-dimethoxyphenyl)-4-nitrobenzamide, and how can reaction conditions be optimized for reproducibility?

  • Methodological Answer : The synthesis typically involves a multi-step process starting with nitrobenzoyl chloride and 2,5-dimethoxyaniline. Key steps include coupling under Schotten-Baumann conditions (using a base like NaOH in a THF/water biphasic system) and purification via recrystallization from ethanol. To optimize yields (>70%), control reaction temperature (0–5°C during coupling) and stoichiometric ratios (1:1.2 amine:acyl chloride). Monitor progress with TLC (ethyl acetate/hexane, 3:7) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use orthogonal techniques:

  • XRD : Resolve crystal structure with SHELX software (e.g., space group Pbca, Z=8) to confirm bond angles and distances .
  • NMR : Validate substituent positions (e.g., aromatic protons at δ 6.8–7.4 ppm for dimethoxyphenyl; nitro group deshielding at δ 8.2–8.5 ppm) .
  • HPLC-MS : Ensure purity (>95%) with a C18 column (acetonitrile/water gradient) and ESI+ detection of [M+H]⁺ at m/z 317.1 .

Q. What preliminary biological assays are recommended to screen this compound for bioactivity?

  • Methodological Answer : Prioritize:

  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, IC₅₀ determination).
  • Anti-inflammatory potential : COX-2 inhibition ELISA (compare to celecoxib as control).
  • Antimicrobial screening : Broth microdilution against S. aureus and E. coli (MIC thresholds ≤64 µg/mL). Include solvent controls (DMSO ≤1%) to avoid false positives .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Docking : Use AutoDock Vina with COX-2 (PDB ID 5KIR) to map nitrobenzamide interactions with Tyr385 and Ser530. Validate force fields (AMBER) for ligand flexibility.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-enzyme complexes (RMSD <2 Å). Prioritize binding poses with ΔG ≤−8 kcal/mol .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?

  • Methodological Answer :

  • Assay standardization : Replicate studies under controlled conditions (pH 7.4, 37°C, serum-free media).
  • Metabolite profiling : Use LC-QTOF to identify degradation products (e.g., nitro-reduction by gut microbiota).
  • Orthogonal assays : Compare MTT results with ATP-based viability assays (CellTiter-Glo) to rule out interference from nitro groups .

Q. How can the photostability of this compound be enhanced for in vivo applications?

  • Methodological Answer :

  • Formulation : Encapsulate in PLGA nanoparticles (85:15 lactide:glycolide) to reduce UV degradation. Characterize encapsulation efficiency (>80%) via dialysis-HPLC.
  • Additives : Incorporate 0.1% w/v α-tocopherol as an antioxidant. Validate stability under ICH Q1B guidelines (exposure to 1.2 million lux-hours) .

Q. What crystallographic challenges arise in determining the structure of this compound derivatives, and how are they addressed?

  • Methodological Answer :

  • Twinned crystals : Use SHELXL TWIN commands with HKLF5 data. Refine BASF parameters to correct for overlapping lattices.
  • Disorder : Apply PART instructions for flexible methoxy groups. Validate anisotropic displacement parameters (U<sup>eq</sup> ≤0.05 Ų) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.